Asenapine Citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asenapine Citrate is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder. It is marketed under brand names such as Saphris and Sycrest . This compound belongs to the dibenzo-oxepino pyrrole class and is known for its high affinity for serotonin and dopamine receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Asenapine Citrate is synthesized through a multi-step process that involves the chemical modification of mianserin, a tetracyclic antidepressant .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product . The compound is then formulated into sublingual tablets or transdermal patches to enhance its bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions
Asenapine Citrate undergoes various chemical reactions, including:
Oxidation: Asenapine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert Asenapine to its reduced form, affecting its pharmacological activity.
Substitution: Halogenation and alkylation reactions are common in the synthesis of Asenapine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine gas, methyl iodide.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of Asenapine, and various halogenated and alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Asenapine Citrate has a wide range of scientific research applications:
Wirkmechanismus
Asenapine Citrate exerts its effects by antagonizing multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors . This dual antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis and mania . Additionally, this compound has a high affinity for histamine (H1) and adrenergic (α1 and α2) receptors, contributing to its sedative and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.
Olanzapine: Shares structural similarities with Asenapine but has a broader receptor affinity.
Quetiapine: Known for its sedative properties and used in the treatment of bipolar disorder and schizophrenia.
Uniqueness
Asenapine Citrate is unique due to its sublingual and transdermal formulations, which bypass extensive first-pass metabolism and enhance bioavailability . Its high affinity for serotonin receptors also distinguishes it from other atypical antipsychotics, making it particularly effective in treating both positive and negative symptoms of schizophrenia .
Biologische Aktivität
Asenapine citrate is an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. Its pharmacological profile is characterized by a complex interaction with multiple neurotransmitter receptors, which underpins its therapeutic efficacy and side effect profile. This article provides a comprehensive overview of the biological activity of this compound, including its receptor affinities, pharmacokinetics, clinical efficacy, and case studies.
Asenapine exhibits a broad spectrum of receptor interactions:
- Serotonin Receptors : Strong antagonist activity at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. It also acts as a partial agonist at the 5-HT1A receptor.
- Dopamine Receptors : Antagonistic effects at D2, D3, and D4 receptors.
- Adrenergic Receptors : Antagonism at α1A, α2A, α2B, and α2C adrenergic receptors.
- Histamine Receptors : Significant antagonist activity at H1 and H2 receptors.
The binding affinities of asenapine for various receptors are notably higher than those of many other antipsychotics, with values exceeding 8.4 for all five serotonin receptor subtypes tested . This multi-receptor interaction is believed to contribute to its effectiveness in managing symptoms of psychosis and mood disorders while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics.
Pharmacokinetics
The pharmacokinetic profile of asenapine is crucial for understanding its clinical application:
Parameter | Value |
---|---|
Bioavailability (sublingual) | 35% |
Peak Plasma Concentration | 0.5–1.5 hours |
Half-Life | Approximately 20 hours |
Metabolism | Primarily via CYP1A2 and UGT1A4 |
Excretion | 50% urine, 50% feces |
Asenapine is predominantly metabolized in the liver, with about 90% excreted in feces and urine within 96 hours post-administration . The drug's sublingual formulation allows for rapid absorption, making it suitable for acute management scenarios.
Clinical Efficacy
Asenapine has demonstrated significant efficacy in clinical trials for both schizophrenia and bipolar disorder:
- In a study involving patients with acute manic or mixed episodes not fully responding to lithium or valproate, asenapine showed a greater reduction in Young Mania Rating Scale (YMRS) scores compared to placebo (–12.7 vs –9.3) after 12 weeks .
- A case series highlighted the use of asenapine in patients with bipolar disorder who were intolerant or non-responsive to other treatments. Patients exhibited significant mood stabilization with minimal side effects over extended periods .
Case Studies Overview
Several case studies illustrate the practical application of asenapine in clinical settings:
- Case Study A : A patient with severe agitation responded positively to sublingual asenapine (10 mg twice daily) after three days, leading to normalization of sleep patterns and mood stabilization after one month .
- Case Study B : Another patient treated with asenapine (20 mg daily) alongside valproate experienced rapid symptom improvement within three weeks, maintaining stability over an 18-month follow-up without significant adverse effects .
Side Effects and Tolerability
Asenapine is generally well-tolerated compared to other antipsychotics. Common side effects include sedation due to histamine receptor antagonism but are less frequent than extrapyramidal symptoms associated with older antipsychotics . The sublingual route minimizes gastrointestinal side effects that can arise from oral formulations.
Eigenschaften
IUPAC Name |
(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWQAFGHJZEIQ-YYLIZZNMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.